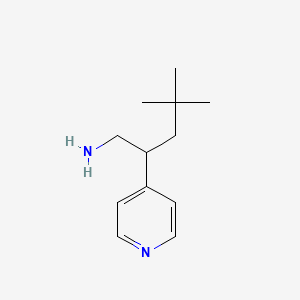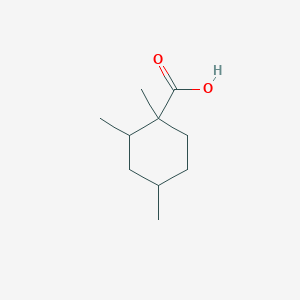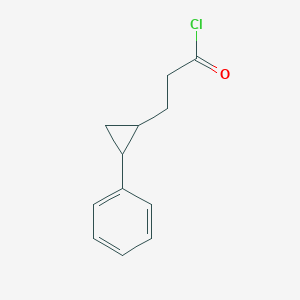![molecular formula C15H20N2O7 B13198430 Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a nitrophenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid derivative with a Boc group, followed by esterification and nitration reactions. The reaction conditions often include the use of solvents like methanol and reagents such as sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and hydrochloric acid for deprotection . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while deprotection of the Boc group yields the free amine derivative.
Applications De Recherche Scientifique
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical reactions. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a nitrophenyl group.
Methyl 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group on the phenyl ring instead of a nitro group.
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of complex molecules and for applications in various fields of research.
Propriétés
Formule moléculaire |
C15H20N2O7 |
|---|---|
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
Clé InChI |
QOSDUDRCOZIXMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)

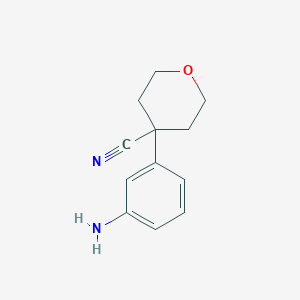
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
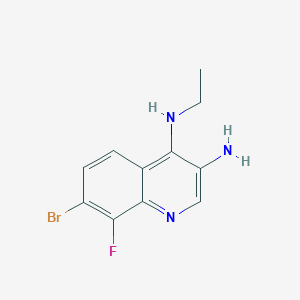
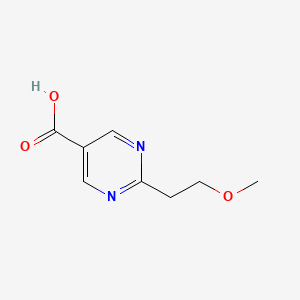
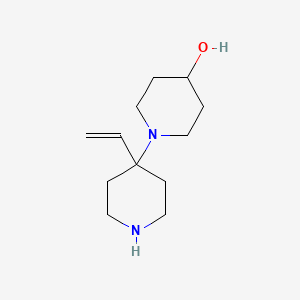
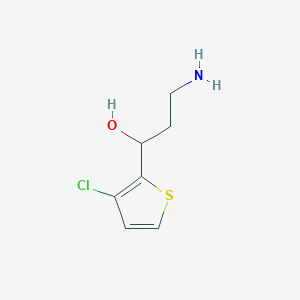
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
